5-Methyl-2-[(methylsulfanyl)methyl]aniline
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Overview
Description
5-Methyl-2-[(methylsulfanyl)methyl]aniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(methylsulfanyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a methylsulfanyl group. For example, starting with 5-methyl-2-bromoaniline, a reaction with methylthiolate can yield the desired compound. The reaction typically requires a base such as sodium hydroxide and is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in a precursor can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
5-Methyl-2-[(methylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(methylsulfanyl)aniline: Similar structure but lacks the additional methyl group.
5-Methyl-2-(methylsulfanyl)phenol: Contains a hydroxyl group instead of an amino group.
3-Methyl-1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol: A more complex structure with additional functional groups.
Uniqueness
5-Methyl-2-[(methylsulfanyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
53334-25-1 |
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Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
5-methyl-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C9H13NS/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5H,6,10H2,1-2H3 |
InChI Key |
NVXFZHOQIMYIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC)N |
Origin of Product |
United States |
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